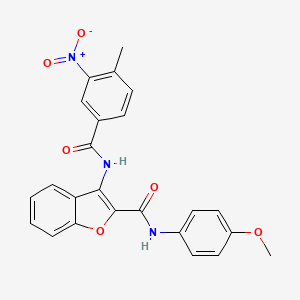

N-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

N-(4-Methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a 4-methoxyphenyl group on the carboxamide nitrogen and a 4-methyl-3-nitrobenzamido substituent at position 3 of the benzofuran core. The benzofuran scaffold is widely studied in medicinal chemistry due to its structural rigidity, which enhances binding affinity to biological targets, and its compatibility with diverse functionalization for optimizing pharmacokinetic properties . The 4-methoxyphenyl group may contribute to improved lipophilicity and metabolic stability, while the 3-nitrobenzamido substituent introduces electron-withdrawing effects that could influence electronic distribution and reactivity .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-14-7-8-15(13-19(14)27(30)31)23(28)26-21-18-5-3-4-6-20(18)33-22(21)24(29)25-16-9-11-17(32-2)12-10-16/h3-13H,1-2H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWQXPBILSLVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₄

- SMILES :

CC(=O)N(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2

This compound features a benzofuran core with substituents that may influence its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit various biological activities, including anti-cancer properties, anti-inflammatory effects, and modulation of cellular signaling pathways.

1. Anti-Cancer Activity

Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, related compounds have been demonstrated to suppress the viability of hepatocellular carcinoma (HCC) cells through various mechanisms:

- Mechanism of Action :

- Induction of apoptosis via upregulation of pro-apoptotic proteins.

- Inhibition of key signaling pathways involved in cell survival and proliferation (e.g., PI3K/AKT pathway).

- Modulation of epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis.

Table 1: Summary of Anti-Cancer Effects

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| BMBF (related compound) | Huh7 (HCC) | 38.15 | Suppression of integrin α7, downregulation of p53 |

| N-(4-methoxyphenyl)-... | MCF-7 (Breast) | TBD | Induction of apoptosis |

| Benzofuran derivatives | Various | TBD | Inhibition of PI3K/AKT pathway |

2. Inhibitory Effects on Migration and Invasion

This compound has shown promise in inhibiting the migration and invasion capabilities of cancer cells. This is particularly relevant for metastatic cancers where the ability to migrate is a critical factor in disease progression.

- Case Study : A study involving similar benzofuran derivatives demonstrated significant inhibition of cell motility in Huh7 cells, suggesting that this compound could potentially reduce metastatic spread.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to determine the effects of this compound on various cancer cell lines. The results indicated that non-cytotoxic concentrations effectively inhibited cell migration without affecting normal hepatocyte viability.

Figure 1: Cytotoxicity Assay Results

Cytotoxicity Assay

EMT Modulation

The compound's ability to modulate EMT-related proteins was assessed. Key findings include:

- Upregulation : E-cadherin (a marker for epithelial cells).

- Downregulation : Vimentin, Slug, and MMP9 (markers associated with mesenchymal transition).

These changes suggest a potential mechanism through which this compound may exert its anti-metastatic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with closely related benzofuran carboxamides and amide derivatives (Table 1).

Table 1: Structural and Functional Comparison of N-(4-Methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide and Analogues

Key Observations

In contrast, the 2-ethylbutanamido group in the analogue from is aliphatic, likely reducing steric hindrance and increasing solubility in nonpolar environments . Compounds with halogen substituents (e.g., 7-chloro in , 5-fluoro in ) may exhibit improved binding via halogen bonds but could face metabolic challenges due to dehalogenation pathways.

N-Substituent Variations :

- The 4-methoxyphenyl group in the target compound and its analogue contributes to moderate lipophilicity, favoring membrane permeability. In contrast, the pyridin-2-yl group introduces a heteroaromatic ring, which may enhance water solubility and hydrogen-bonding capacity.

- The oxadiazole substituent in is a bioisostere for ester or amide groups, often used to improve metabolic stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.